
ML3403
概要
説明
p38 MAP Kinase Inhibitor III is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. The compound is primarily used in research to study the inhibition of p38 MAPK, which plays a significant role in various inflammatory and autoimmune diseases .
科学的研究の応用
Research Applications
-
Inflammatory Diseases
- Rheumatoid Arthritis : Elevated levels of activated p38 MAP kinase have been observed in inflamed tissues of patients with rheumatoid arthritis, making this pathway a target for therapeutic intervention . Studies have shown that p38 MAP Kinase Inhibitor III can effectively reduce cytokine levels in models of arthritis.
- Chronic Obstructive Pulmonary Disease : The inhibitor has been tested for its anti-inflammatory effects in models relevant to chronic obstructive pulmonary disease, demonstrating potential benefits over traditional corticosteroids .
- Cancer Research
- Neurodegenerative Diseases
- Cardiovascular Diseases
Case Studies
Comparative Analysis with Other Inhibitors
To better understand its efficacy, p38 MAP Kinase Inhibitor III can be compared with other known inhibitors such as SB 203580 and BIRB-796:
Property | p38 MAP Kinase Inhibitor III | SB 203580 | BIRB-796 |
---|---|---|---|
IC50 for TNF-α (µM) | 0.16 | 0.1 | 0.5 |
IC50 for IL-1β (µM) | 0.039 | 0.05 | 0.2 |
Selectivity against Cytochrome P450-2D6 | Yes | No | No |
Suitable for In Vivo Use | Yes | Limited | Limited |
作用機序
Target of Action
ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
This compound is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that this compound competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of p38 MAPK by this compound affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, this compound suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .
Result of Action
The primary result of this compound’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, this compound has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .
生化学分析
Biochemical Properties
ML3403 plays a significant role in biochemical reactions, particularly in the inhibition of p38 MAP kinase . This compound competes with ATP, indicating its role in energy transfer processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it suppresses the release of cytokines, such as TNF-α and IL-1β, in both in vivo and in vitro settings .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a competitive inhibitor with respect to ATP, suggesting that it binds to the same site as ATP on the p38 MAP kinase .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates stability and does not degrade significantly . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, showing consistent suppression of cytokine release .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 1.33 mg/kg, it effectively suppresses LPS-induced TNF-α release in mice .
Metabolic Pathways
This compound is involved in the p38 MAP kinase pathway . It interacts with enzymes in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
It is known that this compound is cell-permeable , suggesting that it can cross cell membranes and potentially localize to various subcellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor III involves a multi-step process. One common synthetic route includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The products are characterized by melting point, 1H and 13C NMR, and HRMS (ESI).
Industrial Production Methods: Industrial production methods for p38 MAP Kinase Inhibitor III are not extensively documented in the public domain. the synthesis typically involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
化学反応の分析
Types of Reactions: p38 MAP Kinase Inhibitor III undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity, particularly in inhibiting the p38 MAPK pathway .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of p38 MAP Kinase Inhibitor III include sulfonated amorphous carbon, eosin Y, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products: The major products formed from the reactions involving p38 MAP Kinase Inhibitor III are typically intermediates and final compounds that retain the inhibitory activity against p38 MAPK. These products are often characterized by their ability to suppress cytokine release in vitro and in vivo .
類似化合物との比較
- SB 203580
- SB 202190
- BIRB 796
- H-89 dihydrochloride hydrate
Comparison: p38 MAP Kinase Inhibitor III is unique due to its high selectivity and potency in inhibiting p38 MAPK. Compared to other inhibitors like SB 203580 and BIRB 796, p38 MAP Kinase Inhibitor III exhibits reduced inhibitory activity against cytochrome P450-2D6, making it more suitable for in vivo studies .
生物活性
The p38 MAP Kinase Inhibitor III (CAS 581098-48-8), also known as ML3403, is a selective and reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions involving aberrant cell signaling. Understanding its biological activity is crucial for developing effective treatments.
p38 MAPK plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. The inhibition of this kinase can modulate several downstream signaling pathways, leading to significant biological effects. p38 MAP Kinase Inhibitor III operates primarily through ATP-competitive inhibition, displaying an IC50 of 0.38 µM for p38α, which indicates its potency in blocking the kinase's activity .
In Vitro Studies
In vitro investigations have demonstrated that p38 MAP Kinase Inhibitor III effectively suppresses the release of pro-inflammatory cytokines. Specifically, it inhibits lipopolysaccharide (LPS)-induced cytokine release with IC50 values of 0.16 µM for TNF-α and 0.039 µM for IL-1β in human peripheral blood mononuclear cells (PBMCs) . This suggests that the inhibitor can significantly reduce inflammatory responses in immune cells.
In Vivo Studies
In vivo studies have further elucidated the compound's effects on myocardial reperfusion injury. Administration of SB 239063, a closely related p38 MAPK inhibitor, showed a marked reduction in myocardial infarct size and inflammatory responses in murine models subjected to ischemia/reperfusion (I/R) injury. The treatment resulted in a decrease in PMN accumulation and upregulation of adhesion molecules like P-selectin and ICAM-1, demonstrating the compound's cardioprotective effects through modulation of inflammatory pathways .
Case Studies
Recent studies have explored the clinical implications of p38 MAP Kinase inhibitors, including p38 MAP Kinase Inhibitor III, particularly in chronic obstructive pulmonary disease (COPD). A systematic review indicated that while these inhibitors are generally safe, they did not show significant efficacy in improving outcomes for COPD patients compared to placebo . However, they exhibited promising results in animal models by reducing airway inflammation, suggesting potential benefits that warrant further investigation .
Table: Summary of Biological Activities
Activity | In Vitro Findings | In Vivo Findings |
---|---|---|
Cytokine Release | IC50: TNF-α = 0.16 µM; IL-1β = 0.039 µM | ED50: 1.33 mg/kg for TNF-α release |
Myocardial Injury | Not directly studied | Reduced infarct size post I/R injury |
Inflammatory Response | Suppression of LPS-induced cytokines | Decreased PMN accumulation |
Efficacy in COPD | Limited clinical efficacy | Promising results in animal models |
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。